Tert-butyl 4-(2-hydroxyethyl)benzoate
Description
Properties
Molecular Formula |
C13H18O3 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
tert-butyl 4-(2-hydroxyethyl)benzoate |
InChI |
InChI=1S/C13H18O3/c1-13(2,3)16-12(15)11-6-4-10(5-7-11)8-9-14/h4-7,14H,8-9H2,1-3H3 |
InChI Key |
ODBQGWBBJACQND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Solubility
The 2-hydroxyethyl group distinguishes tert-butyl 4-(2-hydroxyethyl)benzoate from other benzoate derivatives. Key comparisons include:
- Hydrophilicity: The hydroxyl group in this compound enhances polarity compared to non-hydroxylated analogs like methyl 4-(tert-butyl)benzoate, which is more lipophilic and suited for hydrophobic environments .
- Reactivity : The hydroxyl group can be modified (e.g., iodination in ), whereas halogenated derivatives (e.g., 4-bromo-2-fluoro analogs) undergo nucleophilic aromatic substitution .
Key Research Findings
- Thermal Stability: Derivatives like methyl 4-[N-(2-hydroxyethyl)-N-(pyridin-2-yl)aminomethyl]benzoate () undergo thermal degradation at specific temperatures, a property exploited in stimuli-responsive drug delivery systems .
- Solubility Profiles : The logP of this compound is estimated to be lower than its tert-butyl counterparts (e.g., tert-butyl 3-bromo-4-methylbenzoate, logP ~2.5) but higher than sulfonated analogs (logP <0) .
Preparation Methods
Reaction Conditions and Catalysts
In a protocol adapted from analogous esterifications (e.g., tert-butyl 4-chloromethylbenzoate synthesis), 4-(2-hydroxyethyl)benzoic acid is dissolved in dichloromethane or toluene, followed by the addition of tert-butanol and a catalytic amount of sulfuric acid or p-toluenesulfonic acid. The mixture is refluxed at 80–110°C for 12–24 hours, with water removal via Dean-Stark trap to shift equilibrium toward ester formation. Yields for this method typically range between 70% and 85%, depending on the purity of the starting material and the efficiency of water removal.
Challenges and Mitigation
The hydroxyl group on the ethyl chain introduces polarity, complicating solubility in non-polar solvents. To address this, polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) may be substituted, though these require higher temperatures (120–140°C) and prolonged reaction times. Side reactions, such as dehydration of the hydroxyethyl group to form vinyl derivatives, are minimized by maintaining inert atmospheres (N₂ or Ar) and avoiding excess acid.
Alkylation of 4-Hydroxybenzoic Acid Derivatives
An alternative strategy involves introducing the hydroxyethyl group after forming the tert-butyl ester. This approach circumvents solubility issues associated with the free acid.
Glycidol Alkylation
In a method inspired by styrene alkylation in phenol derivatives, 4-tert-butylbenzoate is reacted with glycidol (2,3-epoxy-1-propanol) under acidic conditions. Phosphoric acid (H₃PO₄) catalyzes the ring-opening of glycidol at 100–130°C, yielding the hydroxyethyl adduct. The reaction proceeds via electrophilic aromatic substitution, with the tert-butyl group directing incoming nucleophiles to the para position.
Reaction Scheme:
Yields for this method average 40–50%, with unreacted glycidol and starting material recovered via vacuum distillation.
Ethylene Oxide Addition
Ethylene oxide gas is bubbled through a solution of 4-tert-butylbenzoic acid in the presence of a base (e.g., NaOH). The oxide reacts at the para position, forming the hydroxyethyl group. This method, while efficient, requires stringent temperature control (0–10°C) to prevent polymerization of ethylene oxide.
Reductive Amination and Hydrogenation Approaches
Indirect routes leveraging reductive amination or hydrogenation offer pathways to install the hydroxyethyl group.
Mannich Base Hydrogenation
Adapting techniques from 2,6-di-tert-butyl-4-methylphenol synthesis, a Mannich base intermediate is first formed by reacting 4-tert-butylbenzoate with formaldehyde and dimethylamine. Subsequent hydrogenation over palladium-on-carbon (Pd/C) at 120–160°C under 4–10 bar H₂ pressure reduces the imine to a primary amine, which is hydrolyzed to the alcohol.
Key Variables:
-
Catalyst Loading : 5% Pd/C achieves 95% conversion in 6 hours.
-
Solvent : Methanol or ethanol enhances hydrogen solubility but may esterify intermediates; toluene is preferred for selectivity.
This method yields 85–90% product, though it introduces additional purification steps to remove amine byproducts.
Chloromethylation and Subsequent Functionalization
Chloromethylation, followed by nucleophilic substitution, provides a versatile route to hydroxyethyl derivatives.
Chloromethylation of 4-Methylbenzoate
As demonstrated in tert-butyl 4-chloromethylbenzoate synthesis, 4-methylbenzoic acid is chlorinated under UV light at 0–10°C using chlorine gas. The resulting 4-chloromethylbenzoic acid is esterified with tert-butanol via its acid chloride (generated using thionyl chloride).
Reaction Conditions:
Hydroxyethyl Group Installation
The chloromethyl intermediate undergoes nucleophilic substitution with ethylene glycol in the presence of a base (e.g., K₂CO₃). This two-step process achieves an overall yield of 65–75%, with the major side product being diethylene glycol derivatives.
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost-effectiveness and scalability, often employing continuous-flow systems.
Continuous Esterification
A mixed acid catalyst (H₂SO₄/H₃PO₄) is used in a packed-bed reactor to esterify 4-(2-hydroxyethyl)benzoic acid with tert-butanol at 150°C and 10 bar pressure. The process achieves 90% conversion in 2 hours, with product separation via fractional distillation.
Catalytic Hydrogenation in Flow Reactors
Mannich base intermediates are hydrogenated in continuous-flow reactors using Pd/Al₂O₃ catalysts. This method reduces reaction times to 30 minutes and improves yield to 92% by minimizing side reactions.
Comparative Analysis of Methods
Table 1: Efficiency and Scalability of Synthesis Routes
| Method | Yield (%) | Scalability | Key Advantage | Limitation |
|---|---|---|---|---|
| Direct Esterification | 70–85 | Moderate | Simplicity | Solubility challenges |
| Glycidol Alkylation | 40–50 | Low | Para selectivity | Low yield |
| Mannich Hydrogenation | 85–90 | High | High purity | Complex purification |
| Chloromethylation | 65–75 | Moderate | Versatile intermediates | Multi-step process |
| Continuous Esterification | 90 | High | Rapid processing | High energy input |
Q & A
Q. What are the recommended synthetic routes for Tert-butyl 4-(2-hydroxyethyl)benzoate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves esterification of 4-(2-hydroxyethyl)benzoic acid with tert-butyl alcohol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Optimization includes:
- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.
- Solvent selection : Use anhydrous dichloromethane or toluene to minimize hydrolysis .
- Protecting group strategies : Protect the hydroxyethyl group during esterification using silylating agents (e.g., TBSCl) to prevent undesired side reactions .
Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : H and C NMR confirm ester and hydroxyethyl groups. For example, the tert-butyl group appears as a singlet at ~1.4 ppm (H), and the benzoate carbonyl resonates at ~165–170 ppm (C) .
- Mass spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]+) verifies molecular weight (calculated: 250.3 g/mol).
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>95%) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents and moisture .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR) for this compound?
- Methodological Answer :
- Repeat experiments : Confirm reproducibility under identical conditions.
- 2D NMR (COSY, HSQC) : Identify coupling partners and assign ambiguous signals (e.g., distinguishing hydroxyethyl protons from solvent residues) .
- Comparative analysis : Cross-reference with spectral databases or structurally analogous compounds (e.g., tert-butyl benzoate derivatives) .
Q. What computational approaches are effective in predicting the reactivity or biological interactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites. For example, the tert-butyl group’s steric effects may hinder ester hydrolysis .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock. Focus on hydrogen bonding between the hydroxyethyl group and active-site residues .
Q. How do steric and electronic effects of the tert-butyl and hydroxyethyl substituents influence the compound’s reactivity in esterification or substitution reactions?
- Methodological Answer :
- Steric effects : The bulky tert-butyl group reduces accessibility to the ester carbonyl, slowing nucleophilic attack.
- Electronic effects : The hydroxyethyl group’s electron-donating nature enhances resonance stabilization of the ester, increasing stability under acidic conditions .
- Experimental validation : Compare reaction rates with analogs (e.g., methyl 4-(2-hydroxyethyl)benzoate) to isolate substituent effects .
Q. What methodologies are employed to assess the biological activity of this compound in drug discovery contexts?
- Methodological Answer :
- Enzyme inhibition assays : Test interactions with target enzymes (e.g., kinases) using fluorescence-based assays. IC values quantify potency .
- Cellular uptake studies : Use radiolabeled or fluorescently tagged derivatives to track intracellular distribution .
- ADMET profiling : Evaluate pharmacokinetics (e.g., metabolic stability in liver microsomes) to prioritize lead compounds .
Q. How should researchers address discrepancies in experimental yields or regioisomer ratios during synthesis?
- Methodological Answer :
- Reaction monitoring : Use TLC or in-situ IR to detect intermediates and optimize stepwise conditions.
- Catalyst screening : Test alternatives (e.g., FeCl/DMAP vs. traditional acids) to improve regioselectivity. For example, FeCl+DMAP increased regioisomer ratios to 2.61:1 in analogous epoxy reactions .
- Statistical design (DoE) : Apply factorial experiments to identify critical variables (e.g., temperature, stoichiometry) affecting yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
